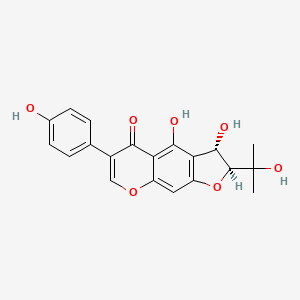
1''-Hydroxyerythrinin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1’'-Hydroxyerythrinin C is typically isolated from the ethanol extract of Erythrina arborescens . The isolation process involves extensive spectroscopic studies to elucidate the structure of the compound . The compound can be synthesized in the laboratory through various organic synthesis techniques, although specific synthetic routes and reaction conditions are not widely documented.
Industrial Production Methods: Industrial production of 1’‘-Hydroxyerythrinin C involves the extraction of the compound from Erythrina arborescens using ethanol as a solvent . The extract is then purified using chromatographic techniques to obtain high-purity 1’'-Hydroxyerythrinin C .
Análisis De Reacciones Químicas
Types of Reactions: 1’'-Hydroxyerythrinin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1’'-Hydroxyerythrinin C.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1’'-Hydroxyerythrinin C has a wide range of scientific research applications:
Medicine: Research suggests that 1’'-Hydroxyerythrinin C may have therapeutic potential due to its bioactive properties, although further studies are needed to confirm its efficacy.
Mecanismo De Acción
The mechanism of action of 1’'-Hydroxyerythrinin C involves its interaction with molecular targets and pathways related to inflammation. The compound inhibits the production of nitric oxide in macrophages, which is a key mediator of inflammation . This inhibition is likely due to the compound’s ability to interfere with the signaling pathways that regulate nitric oxide synthesis.
Comparación Con Compuestos Similares
- Erythrinin D
- Erythrinin E
- Erythrinin F
- Erythrinin G
- Erythrinin H
Propiedades
Fórmula molecular |
C20H18O7 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2S,3S)-3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3/t18-,19-/m0/s1 |
Clave InChI |
DMNFLFWDOVOSQV-OALUTQOASA-N |
SMILES isomérico |
CC(C)([C@@H]1[C@H](C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O |
SMILES canónico |
CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


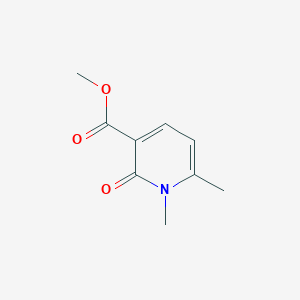
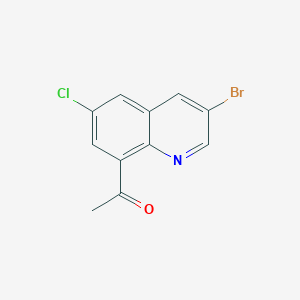
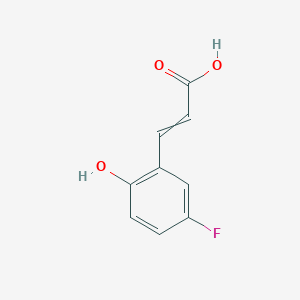
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
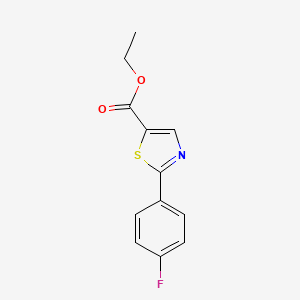
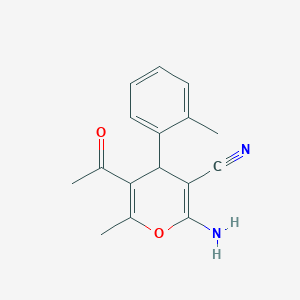
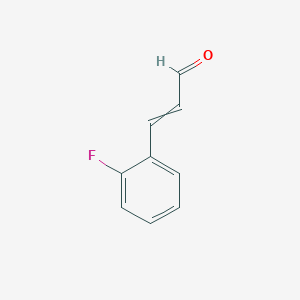

![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)

![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
![[7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold](/img/structure/B12443550.png)
